molecular formula C6H13Cl2NO2S B1379471 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride CAS No. 1803592-55-3

2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride

Cat. No.: B1379471
CAS No.: 1803592-55-3
M. Wt: 234.14 g/mol
InChI Key: RXNAFAYNYYRJHP-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C6H13Cl2NO2S and its molecular weight is 234.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Formation of β-Iminoalkylsulphonic Acids : The reaction of 2-unsubstituted 1-pyrroline 1-oxides with sulphene and phenylsulphene leads to (1-pyrrolin-2-yl)methanesulphonic acids, suggesting a potential pathway to create related sulphonic acids, including those with pyrrolidinyl structures (Black & Davis, 1977).

  • Reactions with Pyridine-3-Sulfonyl Chloride : Research demonstrates various chemical transformations of pyridine-3-sulfonyl chloride, which may parallel the reactivity of similar compounds like 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride (Cremlyn et al., 1980).

  • Novel Pyrrolo[1,2-a][3.1.6]benzothiadiazocine Ring Synthesis : This study explores the reaction of compounds related to this compound, highlighting its potential in synthesizing complex organic structures (Kimbaris et al., 2004).

  • Catalytic Applications in Organic Synthesis : Certain amide ligands derived from similar compounds demonstrate utility in catalyzing coupling reactions, suggesting potential uses in complex organic syntheses (Ma et al., 2017).

  • Synthesis of Tetrahydropyridine Derivatives : The generation of sulfonated pyrrolidine in certain reactions, as seen in this study, implies potential pathways for synthesizing related compounds (An & Wu, 2017).

  • Synthesis of Fluorinated Polyamides : This research indicates the use of related sulfonyl chloride compounds in synthesizing novel materials with specific properties like low dielectric constants and high thermal stability (Liu et al., 2013).

  • Synthesis of Functionalized Pyrrolidines : The study shows the synthesis of 2-(α-hydroxyalkyl)azetidines from β-amino alcohols, leading to 3-(chloro- or methanesulfonyloxy)pyrrolidines, demonstrating potential methods to create derivatives of this compound (Durrat et al., 2008).

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is known for its role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes such as proteases and kinases. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site. This modification can result in either the inhibition or activation of the enzyme, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby influencing their function. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies. These effects include sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as the modulation of specific signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of sulfur-containing compounds. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its significance in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name

2-pyrrolidin-1-ylethanesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S.ClH/c7-11(9,10)6-5-8-3-1-2-4-8;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNAFAYNYYRJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCS(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-55-3
Record name 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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